molecular formula C10H10Cl2O3 B13025941 Ethyl 2,4-dichloro-3-methoxybenzoate

Ethyl 2,4-dichloro-3-methoxybenzoate

Cat. No.: B13025941
M. Wt: 249.09 g/mol
InChI Key: HRCCYKSBZYLAOV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-3-methoxybenzoate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is commonly used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,4-dichloro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Products include derivatives where the chlorine atoms are replaced by other functional groups.

    Reduction: The major product is ethyl 2,4-dichloro-3-methoxybenzyl alcohol.

    Oxidation: The major product is 2,4-dichloro-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 2,4-dichloro-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Ethyl 2,4-dichloro-3-methoxybenzoate can be compared with other similar compounds, such as:

    3,6-dichloro-2-methoxybenzoate: This compound has chlorine atoms at positions 3 and 6 and a methoxy group at position 2.

    Ethyl 4-methoxybenzoate: This compound has a methoxy group at position 4 and lacks chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

ethyl 2,4-dichloro-3-methoxybenzoate

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3

InChI Key

HRCCYKSBZYLAOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)OC)Cl

Origin of Product

United States

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